molecular formula C15H24N2O2S B2488217 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1235061-95-6

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2488217
CAS RN: 1235061-95-6
M. Wt: 296.43
InChI Key: WCRHTDPYHSXIHS-UHFFFAOYSA-N
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Description

The molecule "2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide" is a complex organic compound featuring a piperidine and thiophene group, suggesting interest in pharmacological research. Organic compounds containing thiophene and piperidine rings are often synthesized for their potential bioactive properties, including acting as inhibitors or antagonists to certain biological pathways.

Synthesis Analysis

The synthesis of compounds similar to "2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide" involves multiple steps, including the functionalization of piperidine and thiophene groups, and coupling reactions to introduce the ethoxy and acetamide functionalities. These processes might involve reactions such as nucleophilic substitution, amidation, and alkylation. The choice of solvents, reagents, and conditions would depend on the desired selectivity and yield (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and thiophene groups, similar to the compound , can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analyses can provide detailed information on the molecular framework, the electronic environment of atoms, and the presence of functional groups. Computational methods, like molecular docking studies, can offer insights into the molecule's potential interaction with biological targets (Barlow et al., 1991).

Scientific Research Applications

Chemical Synthesis and Molecular Docking

  • Microwave-Assisted Synthesis : N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized using both conventional and microwave-assisted protocols. This method highlighted the impact of reaction conditions on controlling reaction time and yield. The synthesized compounds demonstrated inhibition potential against various enzymes, underscoring their therapeutic potential (Virk et al., 2018).

Pharmacological Characterization

  • κ-Opioid Receptor Antagonist : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was characterized as a novel κ-opioid receptor antagonist. It demonstrated high affinity for human, rat, and mouse κ-opioid receptors, showing potential for depression and addiction disorders treatment (Grimwood et al., 2011).

Molecular Studies

  • Comparative Metabolism : A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed distinct metabolic pathways, contributing to understanding the carcinogenicity of these compounds (Coleman et al., 2000).
  • DNA and Protein Binding Studies : Novel paracetamol derivatives were synthesized, and their DNA-binding interactions with calf thymus DNA were studied, providing insights into the molecular interactions of these compounds (Raj, 2020).

Future Directions

The compound “2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide” could potentially be of interest in the development of new pharmaceuticals, given the known biological activity of many piperidine derivatives . Future research could explore its biological activity and potential applications in more detail.

properties

IUPAC Name

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-2-19-11-15(18)16-9-13-3-6-17(7-4-13)10-14-5-8-20-12-14/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRHTDPYHSXIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

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